N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide
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Overview
Description
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolane ring, a hydroxyethoxy group, and a phenylpropanamide moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide typically involves multiple steps, including the formation of the oxolane ring and the introduction of the hydroxyethoxy and phenylpropanamide groups. Common synthetic routes may involve:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Introduction of the Hydroxyethoxy Group: This step may involve etherification reactions using ethylene glycol and suitable reagents.
Attachment of the Phenylpropanamide Moiety: This can be done through amide bond formation reactions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathway Modulation: The compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N’-phenylethanediamide
- N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Uniqueness
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c18-9-11-21-16(8-10-20-13-16)12-17-15(19)7-6-14-4-2-1-3-5-14/h1-5,18H,6-13H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZRBWIFGJRYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)CCC2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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